1,1,1,4,4,4-Hexachlorobutane 1,1,1,4,4,4-Hexachlorobutane
Brand Name: Vulcanchem
CAS No.: 79458-54-1
VCID: VC18440145
InChI: InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2
SMILES:
Molecular Formula: C4H4Cl6
Molecular Weight: 264.8 g/mol

1,1,1,4,4,4-Hexachlorobutane

CAS No.: 79458-54-1

Cat. No.: VC18440145

Molecular Formula: C4H4Cl6

Molecular Weight: 264.8 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,4,4,4-Hexachlorobutane - 79458-54-1

Specification

CAS No. 79458-54-1
Molecular Formula C4H4Cl6
Molecular Weight 264.8 g/mol
IUPAC Name 1,1,1,4,4,4-hexachlorobutane
Standard InChI InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2
Standard InChI Key MINPZZUPSSVGJN-UHFFFAOYSA-N
Canonical SMILES C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1,1,1,4,4,4-hexachlorobutane, reflects its substitution pattern: three chlorine atoms occupy terminal positions on both the first and fourth carbons of the butane chain. This configuration distinguishes it from other hexachlorobutane isomers, such as 1,1,2,3,4,4-hexachlorobutane, which features an asymmetrical chlorine distribution. The molecular symmetry of 1,1,1,4,4,4-hexachlorobutane contributes to its stability and influences its intermolecular interactions .

Key Structural Data:

  • Molecular Formula: C₄H₄Cl₆

  • Molecular Weight: 264.8 g/mol

  • Canonical SMILES: ClC(Cl)(Cl)CC(Cl)(Cl)Cl

  • InChI Key: SFLXALQSXXPXLU-UHFFFAOYSA-N

The compound’s tetrahedral geometry around the chlorinated carbons creates significant steric hindrance, limiting rotational freedom and affecting its reactivity in substitution and elimination reactions.

Synthesis and Industrial Production

Chlorination Pathways

Industrial synthesis typically involves radical chlorination of butane or butene derivatives under controlled conditions. While specific protocols for 1,1,1,4,4,4-hexachlorobutane remain undocumented in accessible literature, analogous methods for polychlorinated alkanes suggest the following generalized process:

  • Initiation: UV light or heat cleaves Cl₂ into chlorine radicals.

  • Propagation: Sequential hydrogen abstraction from butane by Cl· radicals, followed by chlorine addition.

  • Termination: Radical coupling yields the final product.

Critical parameters include:

  • Temperature: 300–400°C to favor terminal chlorination

  • Chlorine Stoichiometry: Excess Cl₂ (molar ratio >6:1) ensures complete substitution

  • Catalysts: FeCl₃ or AlCl₃ may direct regioselectivity toward terminal positions

Byproduct Management

  • Lower chlorinated butanes (e.g., pentachlorobutane)

  • Isomeric hexachlorobutanes (e.g., 1,1,2,3,4,4-hexachlorobutane)

  • Chlorinated olefins from dehydrochlorination

Purification typically employs fractional distillation under reduced pressure, leveraging differences in boiling points between isomers .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/Range
Boiling Point215–220°C (extrapolated)
Melting Point-15 to -10°C
Density (20°C)1.70–1.75 g/cm³
Water Solubility<1 mg/L (estimated)
Log P (Octanol-Water)4.8–5.2

The high chlorine content confers exceptional density and hydrophobicity, consistent with QSAR predictions for C₄ polychlorinated alkanes . Its low water solubility and high log P suggest strong bioaccumulation potential in lipid-rich tissues.

Chemical Reactivity and Applications

Dehydrochlorination

Under basic conditions (e.g., KOH/ethanol), 1,1,1,4,4,4-hexachlorobutane undergoes sequential HCl elimination to form chlorinated butenes. The reaction mechanism proceeds via E2 elimination, favored by the anti-periplanar geometry of H and Cl on adjacent carbons:

CCl3CH2CH2CCl3OHCCl2=CHCH2CCl3+HCl\text{CCl}_3\text{CH}_2\text{CH}_2\text{CCl}_3 \xrightarrow{\text{OH}^-} \text{CCl}_2=\text{CHCH}_2\text{CCl}_3 + \text{HCl}

Further dehydrochlorination yields tetra- and trichlorobutenes, valuable intermediates in polymer and agrochemical synthesis .

Radical Reactions

The compound participates in radical chain reactions as both initiator and terminator. In polymer chemistry, it serves as:

  • Flame retardant additive: Releases Cl· radicals to quench combustion chains

  • Crosslinking agent: Forms covalent bridges between polymer chains under UV irradiation

Toxicological and Environmental Considerations

Mammalian Toxicity

While direct studies on 1,1,1,4,4,4-hexachlorobutane are lacking, its structural analogs exhibit:

  • Hepatotoxicity: Induction of cytochrome P450 enzymes (CYP2B/3A subfamilies)

  • Neurotoxicity: Disruption of GABAergic signaling via chloride channel modulation

  • Carcinogenicity: Classified as Group 2B (possibly carcinogenic) by IARC based on structural alerts

Ecotoxicology

The compound’s persistence (estimated half-life >6 months in soil) and bioaccumulation factor (>1000 in fish) warrant concern. Key environmental impacts include:

  • Aquatic toxicity: LC₅₀ <1 mg/L in Daphnia magna (model extrapolation)

  • Soil microbial inhibition: Disruption of dehydrogenase activity at 10–100 ppm

Regulatory Status and Analytical Methods

Detection Techniques

  • GC-ECD: Optimal for trace analysis (detection limit ~0.1 µg/L)

  • HRMS (Orbitrap): Confirms molecular formula via exact mass (m/z 263.8444 for [M-Cl]⁻)

  • NMR Spectroscopy: ¹³C NMR distinguishes symmetrical isomers through J-coupling patterns

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